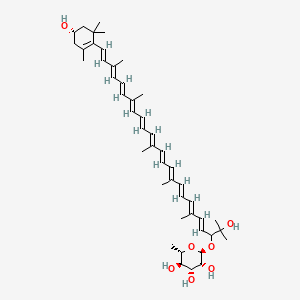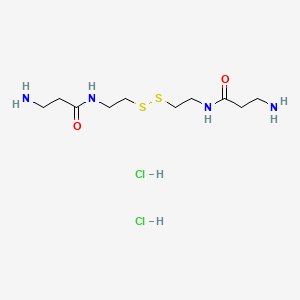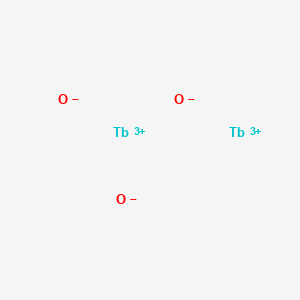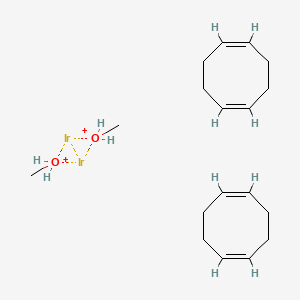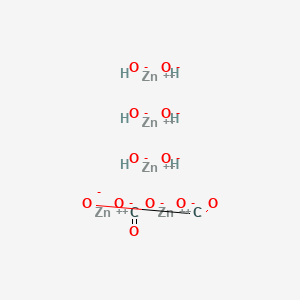
Zinc carbonate, basic
Übersicht
Beschreibung
Zinc carbonate, basic, also known as “basic zinc carbonate” or “zinc hydroxycarbonate,” is a chemical compound with the molecular formula Zn5(OH)6(CO3)2 . It is a white, insoluble powder that occurs naturally as the mineral "hydrozincite" . It exists in nature as the mineral smithsonite . In pure form, it is colorless and transparent but more frequently colored by the presence of iron, manganese, copper, etc .
Synthesis Analysis
Zinc carbonate is prepared by treating cold solutions of zinc sulfate with potassium bicarbonate . Upon warming, it converts to basic zinc carbonate (Zn5(CO3)2(OH)6) .Molecular Structure Analysis
Zinc carbonate adopts the same structure as calcium carbonate (calcite) . Zinc is octahedral and each carbonate is bonded to six Zn centers such that oxygen atoms are three-coordinate .Chemical Reactions Analysis
Zinc carbonate reacts with acids like hydrochloric acid to form zinc chloride and releases carbon dioxide . The reaction is represented as: ZnCO3 + 2HCl → ZnCl2 + CO2 + H2O . Zinc carbonate undergoes decomposition forming zinc oxide and carbon dioxide .Physical And Chemical Properties Analysis
Zinc carbonate is a white crystalline powder . It has a faint vinegar odor and is insoluble in water, but soluble in dilute acids and alkalis . It has a density of 3.5 g/cm3 , a boiling point of 333.6 °C , and a melting point of 1970 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : Basic zinc carbonate was synthesized from zinc oxide and ammonium hydrogencarbonate in aqueous medium, resulting in pentazinc hexahydroxydicarbonate (Zn5(CO3)2(OH)6) as the reaction product. This synthesis was studied using thermogravimetry and X-ray diffraction analysis (Dobrydnev, Molodtsova, & Kizim, 2014).
Toxicology and Carcinogenesis : Zinc, which forms zinc oxide or basic carbonate upon exposure to moist air, was studied for its carcinogenic and genotoxic potential in Sprague Dawley rats. This research was driven by concerns over the increasing population exposed to dietary zinc supplements (National Toxicology Program technical report series, 2019).
Material Synthesis : In the synthesis of zeolitic imidazolate framework (ZIF-8), the use of zinc carbonate basic resulted in the coexistence of ZIF-8 and ZnO nanoneedles, with the crystallization process governed by Avrami’s classic model (Zhu, Venna, Jasinski, & Carreon, 2011).
Environmental Remediation : Basic zinc carbonate has been explored for zinc removal from mine waters. By raising pH levels, it is possible to precipitate zinc carbonate from such waters, offering an environmentally friendly method for treating mine drainage (Nuttall & Younger, 2000).
Electrochemical Applications : Electrodeposition methods were used to synthesize zinc carbonate nanoparticles, which were then converted into zinc oxide nanoparticles. This process has implications for industries such as solar energy conversion and pigment production (Pourmortazavi, Marashianpour, Karimi, & Mohammad-zadeh, 2015).
Biomedical Applications : Zinc oxide nanoparticles, derivable from basic zinc carbonate, have shown promise in biomedical applications, particularly in anticancer and antibacterial treatments, due to their biocompatibility and low toxicity (Jiang, Pi, & Cai, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pentazinc;dicarbonate;hexahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;5*+2/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOURRHZRLGCVDA-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O12Zn5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040212 | |
| Record name | Zinc carbonate, basic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Hydrozincite (Zn5(CO3)2(OH)6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Zinc carbonate, basic | |
CAS RN |
5263-02-5, 12122-17-7 | |
| Record name | Zinc carbonate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005263025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrozincite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012122177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrozincite (Zn5(CO3)2(OH)6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc carbonate, basic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrozincite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQR32Y7H0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



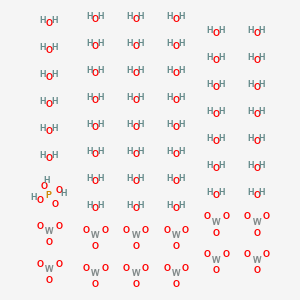

![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)

